1-(4-benzylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one
描述
属性
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-19-7-10-24-23(25-19)28-15-13-26(14-16-28)18-22(29)27-11-8-21(9-12-27)17-20-5-3-2-4-6-20/h2-7,10,21H,8-9,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKHWJQVAGPGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues and Pharmacological Profiles
The table below compares key structural features and reported activities of the target compound with analogues from the literature:
Key Observations
Substituent Effects on Activity: Electron-withdrawing groups (e.g., fluorine in , chlorine in ) improve target binding and metabolic stability. Bulky aromatic groups (e.g., benzoylphenoxy in ) enhance receptor selectivity but may reduce bioavailability.
Synthetic Strategies: Piperazine-piperidine ethanones are typically synthesized via reductive amination (e.g., NaBH3CN-mediated coupling in ) or nucleophilic substitution (e.g., microwave-assisted aryl coupling in ).
Structure-Activity Relationships (SAR): Piperazine substituents dictate receptor specificity: methylpyrimidine may favor PARP or kinase inhibition , while benzyl/fluorophenyl groups align with CNS targets . Ethanol bridges modulate conformational flexibility; shorter linkers (e.g., ethanone vs.
常见问题
Q. Resolution Strategy :
Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual).
Perform orthogonal assays (e.g., SPR for binding affinity and cell-based functional assays) .
What computational methods are effective for predicting off-target interactions of this compound?
Q. Advanced Research Focus
- Pharmacophore Modeling : Identify shared features (e.g., hydrogen-bond acceptors, aromatic rings) with known off-targets (e.g., dopamine D2 receptor) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to predict selectivity .
- Machine Learning : Use QSAR models trained on ChEMBL data to rank potential off-targets .
Validation : Compare predictions with experimental kinase profiling panels (e.g., Eurofins DiscoverX) .
How to design experiments to evaluate metabolic stability in preclinical models?
Q. Basic Research Focus
- In Vitro Assays :
- Liver Microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH; monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo Studies : Administer to Sprague-Dawley rats (IV/PO) and calculate bioavailability (AUC0–24h ratios) .
Advanced Consideration : Use deuterated analogs to block metabolic hot spots (e.g., benzylic positions) and extend half-life .
What analytical techniques are critical for characterizing this compound’s stereochemical purity?
Q. Basic Research Focus
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- NMR Spectroscopy : <sup>1</sup>H-NMR coupling constants (e.g., J = 10–12 Hz for trans piperazine conformers) confirm stereochemistry .
- X-ray Crystallography : Resolve absolute configuration; compare with Cambridge Structural Database entries (e.g., CCDC 2092698) .
How does the compound’s logP influence its blood-brain barrier (BBB) permeability?
Q. Advanced Research Focus
- logP Optimization : Ideal logP 2–3 (predicted via ChemAxon) balances solubility and membrane permeability .
- In Silico Models : Use BBB score algorithms (e.g., SwissADME) to predict penetration .
- Experimental Validation : Perform parallel artificial membrane permeability assays (PAMPA-BBB) .
Data Interpretation : Compounds with polar surface area >80 Ų may require prodrug strategies for CNS delivery .
What strategies mitigate toxicity risks associated with piperazine-containing compounds?
Q. Advanced Research Focus
- Ames Test : Screen for mutagenicity using TA98 and TA100 strains .
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50 >10 µM preferred) .
- Structural Mitigation : Replace piperazine with azepane to reduce hERG binding while retaining target affinity .
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